molecular formula C44H88O2 B1622089 Octadecanoic acid, hexacosyl ester CAS No. 58886-94-5

Octadecanoic acid, hexacosyl ester

Cat. No. B1622089
CAS RN: 58886-94-5
M. Wt: 649.2 g/mol
InChI Key: NHKDEMRRYWOJOF-UHFFFAOYSA-N
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Description

Octadecanoic acid, hexacosyl ester is a natural product found in Platanus orientalis with data available.

Scientific Research Applications

Phytochemical Screening

Octadecanoic acid, hexacosyl ester is identified as a phytochemical compound in Cenchrus biflorus Roxb. (Poaceae), a plant with potential pharmaceutical applications (Arora & Kumar, 2018).

Antibacterial Activity

This compound, in its variant form as 9-Octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester, has demonstrated antibacterial activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Salmonella sp. (Pu et al., 2010).

Potential in Cancer Therapy

In Malaysian traditional medicine, Typhonium flagelliforme, containing octadecanoic acid, is used for alternative cancer therapies. However, its cytotoxic behavior remains under-studied (Choo et al., 2001).

Gas Chromatography Applications

Octadecanoic acid esters have been used to study the sorption properties and thermal stability in gas chromatography, demonstrating their utility in chemical analysis (Vreuls et al., 1991).

Anti-Inflammatory Activity

In Jatropha curcas plant, octadecanoic acid is implicated in anti-inflammatory activities, suggesting potential pharmaceutical applications (Othman et al., 2015).

Biodegradable Lubricants

Octadecanoic acid is involved in the development of biodegradable lubricants, offering an environmentally friendly alternative to traditional lubricants (Salimon et al., 2012).

properties

CAS RN

58886-94-5

Product Name

Octadecanoic acid, hexacosyl ester

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

IUPAC Name

hexacosyl octadecanoate

InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3

InChI Key

NHKDEMRRYWOJOF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Other CAS RN

58886-94-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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